molecular formula C8H7LiN2O3 B2624848 Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate CAS No. 2375260-13-0

Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate

Cat. No. B2624848
CAS RN: 2375260-13-0
M. Wt: 186.1
InChI Key: FHRBUAXHFFUCIT-UHFFFAOYSA-M
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Description

The compound “Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate” is a derivative of the pyrano[2,3-d]pyrimidine class . Pyrano[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine derivatives often involves multicomponent reactions . For instance, one study describes the use of Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation . Another study mentions the incorporation of aliphatic amine substitutions on C-5 of the D-ring to improve the physicochemical properties .


Molecular Structure Analysis

The molecular structure of pyrano[2,3-d]pyrimidine derivatives can be analyzed using various techniques. For example, IR spectrum, 1H NMR spectrum, and 13C NMR spectrum are commonly used .


Chemical Reactions Analysis

Pyrano[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For instance, they can react with aldehyde derivatives to form arylidenemalononitrile, which can then undergo photochemical activation to form a radical intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrano[2,3-d]pyrimidine derivatives can be influenced by various factors. For example, the introduction of phenylpyridine-carboxamide scaffold and the oxidation of the sulfur atom in thiopyran can have different impacts on different series of compounds .

Mechanism of Action

In general, these compounds might interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function . The affected biochemical pathways would depend on the specific targets of the compound.

As for pharmacokinetics, it would involve the absorption, distribution, metabolism, and excretion (ADME) of the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence its pharmacokinetics .

The result of the compound’s action would be changes at the molecular and cellular levels, which could lead to the observed biological effects. Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

The safety and hazards associated with pyrano[2,3-d]pyrimidine derivatives can vary depending on the specific compound. For example, one compound, 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, has hazard statements H302, H315, H319, H335, and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

The future directions for research on pyrano[2,3-d]pyrimidine derivatives could involve further exploration of their potential biological activities and the development of more efficient synthesis methods . Additionally, the design of new derivatives with improved physicochemical properties could be a promising area of research .

properties

IUPAC Name

lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.Li/c11-8(12)7-9-3-5-4-13-2-1-6(5)10-7;/h3H,1-2,4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRBUAXHFFUCIT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCC2=CN=C(N=C21)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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